
L-Leucyl-O-methyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-O-methyl-L-threonine is a dipeptide composed of L-leucine and O-methyl-L-threonine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to participate in specific biochemical pathways and interactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
L-Leucyl-O-methyl-L-threonine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of L-leucine and its subsequent reaction with the amino group of O-methyl-L-threonine. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
L-Leucyl-O-methyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of O-methyl-L-threonine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
L-Leucyl-O-methyl-L-threonine has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Industry: It is used in the development of peptide-based drugs and as a building block for more complex molecules.
作用機序
L-Leucyl-O-methyl-L-threonine exerts its effects through various molecular targets and pathways. One key mechanism involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which regulates cell growth and metabolism . The compound is transported into cells via amino acid transporters, where it can influence cellular signaling and metabolic processes.
類似化合物との比較
L-Leucyl-O-methyl-L-threonine can be compared with other similar compounds such as:
L-Leucyl-L-threonine: A dipeptide composed of L-leucine and L-threonine, differing by the presence of a hydroxyl group instead of a methoxy group.
L-Leucyl-L-leucine methyl ester: Another dipeptide with similar structural features but different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its biochemical properties and interactions.
特性
CAS番号 |
61242-92-0 |
|---|---|
分子式 |
C11H22N2O4 |
分子量 |
246.30 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methoxybutanoic acid |
InChI |
InChI=1S/C11H22N2O4/c1-6(2)5-8(12)10(14)13-9(11(15)16)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1 |
InChIキー |
BIKGACINNSOHFH-VGMNWLOBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N)OC |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)OC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
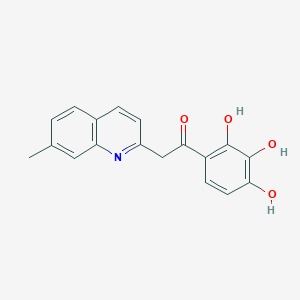
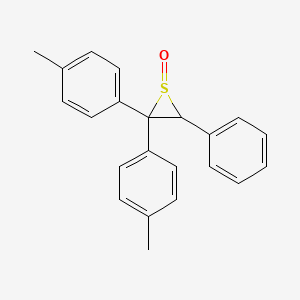
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
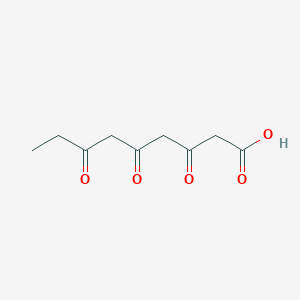
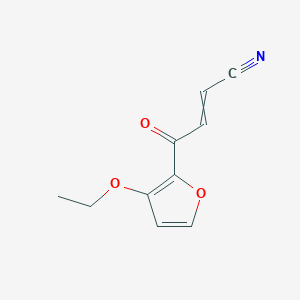
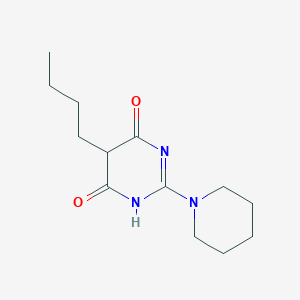
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
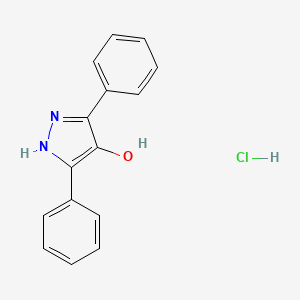
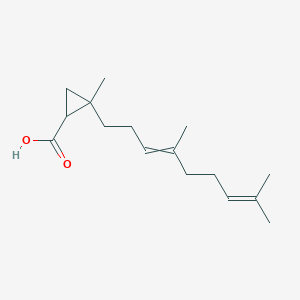
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)


